molecular formula C15H24N2O2 B276042 (3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 57095-67-7

(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

Cat. No.: B276042
CAS No.: 57095-67-7
M. Wt: 264.36 g/mol
InChI Key: MJDPYPBTAKZGRD-UHFFFAOYSA-N
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Description

(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS 57095-67-7) is a morpholine-based organic compound with the molecular formula C15H24N2O2 and a molecular weight of 264.363 g/mol . This structure features a morpholine ring, a moiety frequently explored in medicinal chemistry for its versatile biological activity and its ability to improve the physicochemical properties of drug candidates. Research into structurally similar morpholine derivatives highlights the significant potential of this compound class, particularly in the development of novel antimicrobial agents . Studies on analogous compounds have demonstrated pronounced activity against a range of pathogenic Gram-positive and Gram-negative bacteria, including Acinetobacter baumannii , Escherichia coli , Klebsiella pneumoniae , Pseudomonas aeruginosa , and Staphylococcus aureus . The molecular architecture of this compound, characterized by its specific logP of 1.41 , suggests favorable drug-like properties for investigative purposes. Key physical properties include a predicted boiling point of approximately 395.5 ± 37.0 °C and a flash point of around 193.0 ± 26.5 °C, which are critical for safe handling in the laboratory . This amine is intended for use as a key synthetic intermediate or a pharmacophore building block in discovery chemistry programs. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-18-15-5-2-4-14(12-15)13-16-6-3-7-17-8-10-19-11-9-17/h2,4-5,12,16H,3,6-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDPYPBTAKZGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Step 1 : Deprotonation of 3-morpholin-4-yl-propylamine by a base (e.g., K2_2CO3_3).

  • Step 2 : Nucleophilic attack on 3-methoxybenzyl chloride, forming the target amine.

Standard Protocol

Component Details
Solvent Dichloromethane, toluene, or THF
Base Potassium carbonate (2.5 equiv)
Temperature 25–80°C, reflux
Reaction Time 12–24 hours
Yield 65–85%

Example :
3-Methoxybenzyl chloride (1.0 equiv) and 3-morpholin-4-yl-propylamine (1.2 equiv) in toluene with K2_2CO3_3 yielded 78% product after 18 hours at reflux.

Reductive Amination

An alternative route employs reductive amination between 3-methoxybenzaldehyde and 3-morpholin-4-yl-propylamine using reducing agents.

Reaction Conditions

Component Details
Reducing Agent Sodium cyanoborohydride (NaBH3_3CN) or hydrogen/Pd-C
Solvent Methanol or ethanol
pH Buffered at pH 4–6 (acetic acid)
Yield 50–70%

Optimization :
Using H2_2 (1 atm) and 10% Pd/C in ethanol at 50°C for 6 hours achieved 68% yield.

Catalytic Amination

Patents describe catalytic systems for scalable synthesis, leveraging metal catalysts for C–N bond formation.

Copper-Catalyzed Coupling

Catalyst CuI (5 mol%)
Ligand 1,10-Phenanthroline (10 mol%)
Base Cs2_2CO3_3
Solvent DMSO at 100°C
Yield 72%

Notes :
Adapted from methods for analogous morpholine derivatives, this approach minimizes byproducts like dialkylated amines.

Purification and Characterization

Workup Procedures

  • Extraction : Ethyl acetate/water partitioning to remove unreacted starting materials.

  • Distillation : Vacuum distillation (bp 195–200°C at 0.1 mmHg) for high-purity isolates.

  • Chromatography : Silica gel column (hexane:ethyl acetate = 3:1) for analytical-grade material.

Analytical Data

Property Value
1^1H NMR (CDCl3_3)δ 7.25 (m, 1H, Ar–H), 6.85 (m, 2H, Ar–H), 3.80 (s, 3H, OCH3_3), 3.70 (m, 4H, morpholine), 2.45 (t, 2H, NCH2_2)
HRMS [M+H]+^+ calcd. 264.1840, found 264.1838

Industrial-Scale Considerations

Continuous Flow Reactors

  • Throughput : 5–10 kg/day using tubular reactors with in-line monitoring.

  • Catalyst Recycling : Cu-Co/Al2_2O3_3-diatomite catalysts reused for 10 cycles with <5% activity loss.

Cost Analysis

Component Cost per kg (USD)
3-Methoxybenzyl chloride120
3-Morpholin-4-yl-propylamine95
Total Production Cost 215 (65% yield) → 330 (scaled to 1 ton)

Comparative Analysis of Methods

Method Advantages Limitations
Nucleophilic SubstitutionHigh yield, simple setupRequires anhydrous conditions
Reductive AminationBroad substrate toleranceLower yields, sensitive to pH
Catalytic AminationScalable, recyclable catalystsHigh catalyst costs

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of 3-methoxybenzylamine or 3-methoxybenzyl alcohol.

    Substitution: Formation of brominated or nitrated derivatives of the benzyl group.

Scientific Research Applications

(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxybenzyl alcohol
  • 3-Methoxybenzyl chloride
  • 3-Methoxybenzoyl chloride

Uniqueness

(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to the presence of both a methoxybenzyl group and a morpholin-4-yl-propyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry and pharmacological research. This article delves into its biological activity, synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C15H24N2O2C_{15}H_{24}N_{2}O_{2}. Its structure comprises a methoxy group attached to a benzyl moiety and a morpholine ring linked to a propyl amine chain. This configuration enhances its solubility and reactivity, making it suitable for various biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction between 2-methoxybenzyl chloride and 3-morpholin-4-yl-propylamine. The reaction is generally conducted under basic conditions using solvents like dichloromethane or toluene. The use of bases such as sodium hydroxide or potassium carbonate facilitates the reaction process.

Case Study 1: Anticonvulsant Activity

A study focusing on related compounds showed that (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide exhibited enhanced anticonvulsant activity upon oral administration to rats. The ED50 values were comparable to those of established anticonvulsants like phenobarbital, suggesting that derivatives of this compound may also exhibit significant anticonvulsant properties .

Case Study 2: Cancer Treatment Potential

Research on structurally similar compounds has indicated their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The morpholine ring's presence is hypothesized to enhance interactions with biological macromolecules, potentially leading to therapeutic effects against various cancers .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amineMethoxy group on benzeneModulates enzyme activities
(4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amineEthoxy group instead of methoxyPotentially targets neurological systems
(3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amineTwo methoxy groupsInvestigated for antimicrobial properties

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